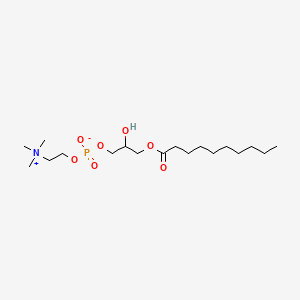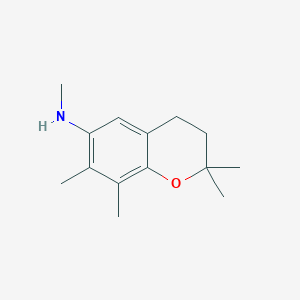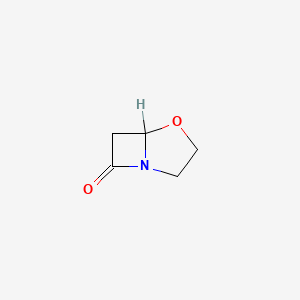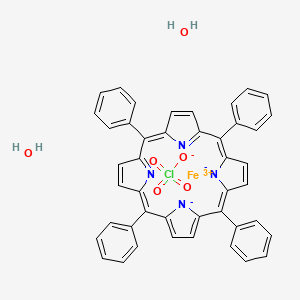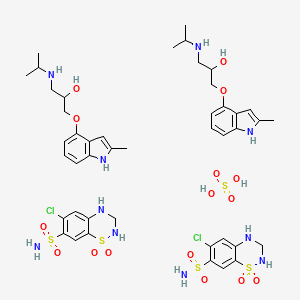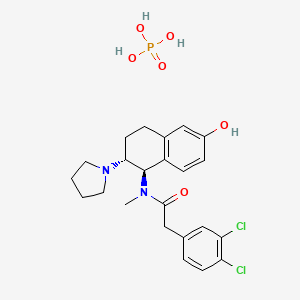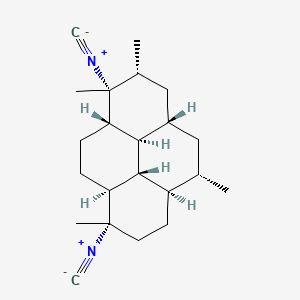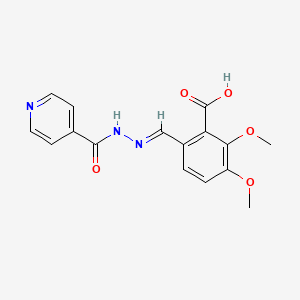
オピニアジド
概要
説明
科学的研究の応用
Opiniazida has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and derivatives.
Biology: Studied for its antibacterial properties and potential use in treating bacterial infections.
Medicine: Investigated for its efficacy in treating tuberculosis and other mycobacterial infections.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
作用機序
オピニアジドの作用機序は、細菌酵素との相互作用とミコール酸合成の阻害を含みます . ミコール酸はマイコバクテリアの細胞壁の必須成分であり、その阻害は細胞壁の破壊と細菌細胞の死につながります。 この化合物は、オピニアジドの前駆体形態の活性化に関与するカタラーゼ-ペルオキシダーゼ酵素を特異的に標的としています .
類似の化合物との比較
類似の化合物
イソニアジド: 同様の作用機序を持つ別の結核静止剤ですが、構造的特徴は異なります.
独自性
オピニアジドは、ジメトキシフェニル基とヒドラジド結合を含む特定の構造的特徴により独自です。これらの特徴は、独自の薬理学的プロファイルと抗菌活性を貢献しています。
生化学分析
Biochemical Properties
Opiniazide plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in tuberculosis treatment. It interacts with enzymes such as catalase-peroxidase, which is crucial for the activation of the drug within the bacterial cells . The nature of these interactions involves the binding of Opiniazide to the active site of the enzyme, leading to the production of reactive oxygen species that are toxic to the bacteria.
Cellular Effects
Opiniazide affects various types of cells and cellular processes. In bacterial cells, it disrupts the cell wall synthesis and interferes with the replication process . In mammalian cells, Opiniazide has been observed to influence cell signaling pathways, particularly those involved in immune responses. It can modulate gene expression by affecting transcription factors and other regulatory proteins, thereby altering cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of Opiniazide involves its activation by bacterial catalase-peroxidase, leading to the generation of reactive oxygen species . These reactive species cause damage to the bacterial DNA, proteins, and lipids, ultimately leading to cell death. Opiniazide also inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall, further contributing to its bactericidal effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Opiniazide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that Opiniazide can have sustained effects on cellular function, particularly in terms of its bactericidal activity and its ability to modulate immune responses in mammalian cells.
Dosage Effects in Animal Models
The effects of Opiniazide vary with different dosages in animal models. At therapeutic doses, Opiniazide effectively reduces bacterial load and improves survival rates in infected animals . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of reactive oxygen species and the subsequent oxidative stress on the cells.
Metabolic Pathways
Opiniazide is involved in several metabolic pathways, particularly those related to its activation and detoxification. It is metabolized by liver enzymes, including cytochrome P450, which convert it into active and inactive metabolites . The active metabolites are responsible for the drug’s therapeutic effects, while the inactive metabolites are excreted from the body. Opiniazide can also affect metabolic flux by altering the levels of key metabolites involved in energy production and cellular respiration.
Transport and Distribution
Within cells and tissues, Opiniazide is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific carrier proteins . Once inside the cells, Opiniazide can accumulate in certain organelles, such as lysosomes, where it exerts its bactericidal effects. The distribution of Opiniazide within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.
Subcellular Localization
The subcellular localization of Opiniazide is critical for its activity and function. It is primarily localized in the cytoplasm and lysosomes of bacterial cells, where it interacts with its target enzymes . In mammalian cells, Opiniazide can also localize to the mitochondria, where it may influence cellular respiration and energy production. The localization of Opiniazide is directed by specific targeting signals and post-translational modifications that ensure its delivery to the appropriate cellular compartments.
準備方法
合成経路と反応条件
オピニアジドは、4-ピリジンカルボン酸ヒドラジドと2-カルボキシ-3,4-ジメトキシベンズアルデヒドとの縮合反応によって合成できます . この反応は通常、以下の手順を含みます。
- 4-ピリジンカルボン酸ヒドラジドをエタノールなどの適切な溶媒に溶解する。
- 溶液に2-カルボキシ-3,4-ジメトキシベンズアルデヒドを加える。
- 反応混合物を数時間還流条件下で加熱する。
- 反応混合物を冷却して生成物を沈殿させる。
- 生成物を濾過し、再結晶によって精製する。
工業的製造方法
工業的な設定では、オピニアジドの製造は同様の合成経路を含む可能性がありますが、より大規模になります。連続フロー反応器と自動システムの使用は、製造プロセスの効率と収率を向上させることができます。さらに、温度、圧力、溶媒の選択などの反応条件は、最終生成物の高純度と高収率を確保するために最適化される可能性があります。
化学反応の分析
反応の種類
オピニアジドは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は酸化されて対応するカルボン酸を形成することができます。
還元: 還元反応は、オピニアジドを対応するアミンに変換することができます。
置換: 求核置換反応はピリジン環で起こることができ、さまざまな誘導体の形成につながります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を酸性条件下で使用できます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: ハロゲン化アルキルまたはアシルクロリドなどの試薬を水酸化ナトリウムなどの塩基の存在下で使用できます。
主要な生成物
酸化: カルボン酸の形成。
還元: アミンの形成。
置換: 使用される試薬に応じて、さまざまな置換誘導体の形成。
科学研究アプリケーション
オピニアジドには、以下を含むいくつかの科学研究アプリケーションがあります。
化学: さまざまな有機化合物や誘導体の合成における前駆体として使用されます。
生物学: 抗菌作用と細菌感染症の治療における潜在的な使用について研究されています。
医学: 結核およびその他のマイコバクテリア感染症の治療における有効性について調査されています.
産業: 新しい医薬品や化学中間体の開発に使用されます。
類似化合物との比較
Similar Compounds
Isoniazid: Another tuberculostatic agent with a similar mechanism of action but different structural features.
Iproniazid: A monoamine oxidase inhibitor with some structural similarities but different pharmacological properties.
Uniqueness
Opiniazida is unique due to its specific structural features, which include the dimethoxyphenyl group and the hydrazide linkage. These features contribute to its distinct pharmacological profile and antibacterial activity.
特性
IUPAC Name |
2,3-dimethoxy-6-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-23-12-4-3-11(13(16(21)22)14(12)24-2)9-18-19-15(20)10-5-7-17-8-6-10/h3-9H,1-2H3,(H,19,20)(H,21,22)/b18-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYFNANHKYNZNI-GIJQJNRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NNC(=O)C2=CC=NC=C2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658360 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2779-55-7 | |
| Record name | Opiniazide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002779557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OPINIAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD4681N5W4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


